molecular formula C₂₅H₂₉D₅O₆ B1160225 Methylprednisolone 21-Propionate-d5

Methylprednisolone 21-Propionate-d5

Cat. No.: B1160225
M. Wt: 435.56
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Classification and Nomenclature

This compound belongs to the class of deuterated glucocorticoid esters, specifically categorized as a stable isotope-labeled analog of methylprednisolone propionate. The systematic chemical name for this compound is (6α,11β)-11,17-Dihydroxy-6-methyl-21-(1-oxopropoxy-d5)pregna-1,4-diene-3,20-dione, reflecting its complex steroid structure with specific deuterium substitutions. The molecular formula C₂₅H₂₉D₅O₆ indicates the presence of five deuterium atoms strategically positioned to replace hydrogen atoms in the propionate ester moiety.

The nomenclature of this compound follows established conventions for isotopically labeled materials, where the "d5" designation specifically indicates the incorporation of five deuterium atoms. This systematic approach to naming deuterated compounds ensures clarity in scientific communication and facilitates accurate identification in analytical databases. The compound maintains the fundamental pregnadiene backbone characteristic of corticosteroids while incorporating the isotopic modifications necessary for its function as an analytical standard.

Property This compound Standard Methylprednisolone 21-Propionate
Molecular Formula C₂₅H₂₉D₅O₆ C₂₅H₃₄O₆
Molecular Weight 435.56 g/mol 430.54 g/mol
Deuterium Content 5 atoms 0 atoms
Classification Stable Isotope Labeled Standard Glucocorticoid Ester

The chemical classification system places this compound within the broader category of stable isotope-labeled compounds, specifically those designed for analytical applications. This classification reflects both the compound's structural relationship to naturally occurring steroids and its modified isotopic composition that enables its specialized analytical functions.

Historical Context in Analytical Chemistry

The development of deuterated internal standards represents a pivotal evolution in analytical chemistry that began gaining momentum in the latter half of the twentieth century. Initially, analytical chemists relied on structurally similar but chemically distinct compounds as internal standards, an approach that often introduced significant variability and bias into quantitative measurements. The introduction of stable isotope labeling, particularly with deuterium, marked a revolutionary shift toward more accurate and reliable analytical methods.

The historical progression toward deuterated standards emerged from the recognition that traditional internal standards could not adequately compensate for matrix effects, extraction efficiency variations, and instrument response fluctuations. Early pioneers in stable isotope chemistry demonstrated that isotopically labeled analogs could provide superior analytical performance by maintaining virtually identical chemical behavior while offering distinct mass spectral signatures. This breakthrough laid the foundation for the development of sophisticated deuterated compounds like this compound.

The evolution of deuterated internal standards has been closely tied to advances in mass spectrometry technology and isotopic synthesis techniques. As mass spectrometers became more sensitive and selective, the demand for high-quality deuterated standards increased correspondingly. The pharmaceutical industry, in particular, drove significant innovation in this field as regulatory agencies began requiring more stringent analytical validation for drug development and quality control processes.

However, the historical development of deuterated standards has not been without challenges. Early applications often suffered from deuterium exchange phenomena, where deuterium atoms could be replaced by hydrogen atoms under certain analytical conditions, compromising the reliability of the internal standard. These experiences led to the development of more stable deuterated compounds with deuterium atoms placed in non-exchangeable positions, such as those found in this compound.

Relationship to Parent Compound (Methylprednisolone)

This compound maintains a direct structural relationship to its parent compound, methylprednisolone, while incorporating specific modifications that enhance its analytical utility. Methylprednisolone itself is a synthetic glucocorticoid with the chemical name pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-6-methyl-, featuring a molecular weight of 374.48 and the molecular formula C₂₂H₃₀O₅. The parent compound serves as the foundation upon which the deuterated analog is constructed, providing the essential steroid framework and biological activity profile.

The propionate ester modification in both the deuterated and non-deuterated forms represents a chemical strategy to alter the compound's pharmacokinetic properties while maintaining its fundamental glucocorticoid characteristics. In the case of this compound, the propionate group serves the additional function of providing a stable location for deuterium incorporation. The five deuterium atoms are strategically positioned within the propionate ester moiety, creating a compound that retains the essential chemical and physical properties of the parent while offering distinct mass spectral characteristics.

Structural Feature Methylprednisolone Methylprednisolone 21-Propionate This compound
Core Structure Pregnadiene Pregnadiene Pregnadiene
Hydroxyl Groups 11β, 17α, 21 11β, 17α 11β, 17α
Ester Group None 21-Propionate 21-Propionate-d5
Molecular Weight 374.48 g/mol 430.54 g/mol 435.56 g/mol

The relationship between these compounds extends beyond simple structural similarity to encompass shared metabolic pathways and biological interactions. This relationship is crucial for the analytical function of this compound, as it ensures that the deuterated standard will behave similarly to the target analyte during sample preparation, chromatographic separation, and ionization processes. The close structural relationship minimizes the potential for differential behavior that could compromise analytical accuracy.

The parent compound's well-established pharmacological profile provides important context for understanding the analytical applications of the deuterated derivative. Methylprednisolone's role as a glucocorticoid with anti-inflammatory properties has driven extensive research into analytical methods for its quantification in biological samples. This research foundation has been instrumental in developing sophisticated analytical approaches that utilize this compound as an internal standard.

Significance in Isotopic Research

The significance of this compound in isotopic research extends far beyond its immediate analytical applications, representing a paradigm shift in how researchers approach quantitative analysis in complex biological systems. Stable isotope-labeled compounds have become indispensable tools for investigating metabolic pathways, pharmacokinetic studies, and environmental fate assessments. The strategic use of deuterated standards like this compound enables researchers to achieve previously unattainable levels of analytical precision and accuracy.

The compound's role in isotopic research is particularly significant in the context of pharmaceutical development, where accurate quantification of drug concentrations in biological matrices is essential for understanding drug behavior and optimizing therapeutic outcomes. Traditional analytical approaches often suffer from matrix effects, extraction efficiency variations, and instrument response fluctuations that can compromise data quality. The use of isotopically labeled internal standards addresses these challenges by providing reference compounds that experience identical analytical conditions while maintaining distinct mass spectral signatures.

Research applications of this compound demonstrate the broader utility of stable isotope labeling in advancing scientific understanding. The compound enables sophisticated studies of corticosteroid metabolism, tissue distribution, and elimination pathways that would be impossible with conventional analytical approaches. These investigations contribute to improved drug development strategies and enhanced understanding of glucocorticoid pharmacology.

Research Application Analytical Benefit Scientific Impact
Pharmacokinetic Studies Reduced Matrix Effects Improved Drug Development
Metabolic Pathway Analysis Enhanced Selectivity Better Understanding of Metabolism
Bioanalytical Method Validation Increased Accuracy Regulatory Compliance
Environmental Studies Reliable Quantification Environmental Safety Assessment

The technological advancement represented by compounds like this compound has catalyzed innovations in mass spectrometry instrumentation and analytical methodology. The demand for high-quality deuterated standards has driven improvements in synthesis techniques, purification methods, and quality control processes. These advances benefit the broader scientific community by providing access to analytical tools that enable more sophisticated and reliable research.

Properties

Molecular Formula

C₂₅H₂₉D₅O₆

Molecular Weight

435.56

Synonyms

(6α,11β)-11,17-Dihydroxy-6-methyl-21-(1-oxopropoxy-d5)pregna-1,4-diene-3,20-dione

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

Methylprednisolone 21-Propionate-d5 belongs to the glucocorticoid class, characterized by anti-inflammatory and immunosuppressive properties. Its structural analogs differ in ester group positions, substituents (e.g., fluorine, chlorine), isotopic labeling, and metabolic profiles. Below is a detailed comparison with key analogs:

Key Compounds for Comparison

2.2.1 Methylprednisolone 21-Propionate
  • Molecular Formula : C25H34O6
  • Molecular Weight : 430.53 g/mol
  • Key Features: Non-deuterated parent compound; serves as a reference standard for impurity profiling and analytical method validation. The propionate ester at the 21-position enhances lipophilicity and prolongs tissue retention compared to unmodified methylprednisolone .
2.2.2 Methylprednisolone 17-Propionate
  • Molecular Formula : C25H34O6
  • Molecular Weight : 430.53 g/mol
  • Key Differences: Propionate ester at the 17-position instead of 21.
2.2.3 Prednisolone-21-Propanoate
  • Molecular Formula : C24H32O6
  • Molecular Weight : 416.51 g/mol
  • Key Differences : Prednisolone backbone (lacks the methyl group at C6 present in methylprednisolone). Used as a USP reference standard for prednicarbate-related impurities. Lower molecular weight and altered pharmacokinetics due to structural differences in the steroid core .
2.2.4 Dexamethasone 21-Propionate
  • Molecular Formula : C25H33FO6
  • Molecular Weight : 448.52 g/mol
  • Key Differences : Fluorine substitution at C9 enhances glucocorticoid receptor affinity and potency. The propionate ester at C21 increases lipophilicity, similar to methylprednisolone derivatives, but fluorine confers greater anti-inflammatory efficacy .
2.2.5 Beclomethasone 21-Propionate
  • Molecular Formula : C26H31ClO6
  • Molecular Weight : 479.0 g/mol (approximate)
  • Key Differences : Chlorine substituent at C9 and additional methyl group at C16. Primarily used in inhalers for asthma due to high topical potency and low systemic absorption. The propionate ester enhances local activity but increases risk of dermal atrophy .
2.2.6 Betamethasone 17,21-Dipropionate-d10
  • Molecular Formula : C28H30D10F2O7
  • Molecular Weight : ~550.6 g/mol (estimated)
  • Key Differences: Dual propionate esters at C17 and C21, with ten deuterium atoms. Used in dermatology for enhanced stability and prolonged action. Deuterium substitution reduces first-pass metabolism, extending half-life compared to non-deuterated betamethasone derivatives .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Ester Position Deuterium Primary Use
This compound C25H29D5O6 ~435.58 None 21 Yes Metabolic research
Methylprednisolone 21-Propionate C25H34O6 430.53 None 21 No Analytical reference standard
Methylprednisolone 17-Propionate C25H34O6 430.53 None 17 No Pharmacokinetic studies
Dexamethasone 21-Propionate C25H33FO6 448.52 Fluorine at C9 21 No High-potency anti-inflammatory
Beclomethasone 21-Propionate C26H31ClO6 479.00 Chlorine at C9, methyl at C16 21 No Topical anti-inflammatory (asthma)
Betamethasone Dipropionate-d10 C28H30D10F2O7 ~550.60 Fluorine at C9, methyl at C16 17, 21 Yes Dermatological formulations

Research Findings and Implications

  • Deuterium Effects: this compound exhibits slower metabolic hydrolysis compared to non-deuterated analogs, as deuterium-carbon bonds resist enzymatic cleavage. This property is critical for studying corticosteroid metabolism in real-time .
  • Ester Position : The 21-propionate derivatives generally show prolonged activity due to slower esterase-mediated hydrolysis compared to 17-propionate isomers, which are cleaved more rapidly in systemic circulation .
  • Substituent Impact : Fluorine (in dexamethasone) and chlorine (in beclomethasone) enhance receptor binding but may increase toxicity risks, limiting their use to specific clinical scenarios .

Q & A

Q. What are the critical steps in synthesizing Methylprednisolone 21-Propionate-d5 to ensure isotopic purity?

The synthesis involves deuterium incorporation at specific positions, typically using deuterated solvents (e.g., D₂O) and reagents. Key steps include:

  • Selective deuteration : Substitution reactions at the 21-propionate moiety using deuterated propionic acid derivatives to achieve >98% isotopic enrichment .
  • Purification : Chromatographic techniques (e.g., HPLC with C18 columns) to isolate the deuterated compound from non-deuterated byproducts .
  • Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuteration sites and isotopic purity .

Q. How is this compound used as an internal standard in pharmacokinetic studies?

It serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying methylprednisolone metabolites. Methodological steps include:

  • Spiking : Adding a known concentration to biological matrices (e.g., plasma) to correct for extraction efficiency and matrix effects .
  • Calibration curves : Using a deuterated-to-non-deuterated peak area ratio to minimize ion suppression and improve accuracy .
  • Cross-validation : Comparing results with non-deuterated analogs to rule out isotopic interference .

Q. What analytical parameters must be validated when developing an HPLC method for this compound?

Per pharmacopeial guidelines (e.g., USP), validate:

  • Specificity : Resolve co-eluting impurities (e.g., Methylprednisolone 21-Propionate) using gradient elution (acetonitrile/water with 0.1% formic acid) .
  • Linearity : Ensure a dynamic range of 0.1–100 µg/mL with R² >0.99 .
  • Precision : ≤5% RSD for intra- and inter-day reproducibility .

Advanced Research Questions

Q. How do deuterium isotope effects influence the metabolic stability of this compound in vivo?

Deuterium at the 21-propionate position slows metabolic cleavage via esterases due to the kinetic isotope effect (KIE). Key considerations:

  • In vitro assays : Compare hydrolysis rates of deuterated vs. non-deuterated analogs in liver microsomes to quantify KIE (typically 2–3x slower) .
  • In vivo relevance : Adjust dosing intervals in animal models to account for prolonged half-life .
  • Data interpretation : Use nonlinear mixed-effects modeling (NONMEM) to distinguish isotope effects from other metabolic pathways .

Q. How can researchers resolve contradictions in LC-MS/MS data caused by isotopic cross-talk?

Isotopic cross-talk arises when natural abundance ¹³C or ²H in non-deuterated analytes overlaps with SIL-IS signals. Mitigation strategies:

  • High-resolution MS : Use Q-TOF or Orbitrap systems to distinguish m/z differences (e.g., Δ0.02–0.05 Da) .
  • Chromatographic separation : Optimize retention time shifts (>1 min) between deuterated and non-deuterated forms .
  • Blank matrix controls : Confirm absence of endogenous interference in study matrices .

Q. What experimental design principles apply when studying glucocorticoid receptor (GR) binding kinetics of this compound?

  • Competitive binding assays : Use fluorescently labeled dexamethasone as a tracer and compute IC₅₀ values via nonlinear regression .
  • Receptor saturation : Include GR-negative cell lines as controls to exclude nonspecific binding .
  • Statistical rigor : Pre-specify sample size (n ≥ 3 biological replicates) and use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How can researchers optimize synthetic routes to scale this compound without compromising isotopic integrity?

  • Deuterium source optimization : Replace costly deuterated reagents with catalytic deuteration (e.g., Pd/C in D₂O under H₂) .
  • Process analytical technology (PAT) : Implement real-time MS monitoring to detect deuteration drift during synthesis .
  • Thermodynamic stability studies : Assess deuterium retention under stress conditions (e.g., 40°C/75% RH for 4 weeks) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₅H₂₉D₅O₆
Molecular Weight435.56 g/mol
SolubilitySoluble in DMSO, methanol
Isotopic Purity≥98% (by qNMR)

Q. Table 2. LC-MS/MS Parameters for Quantification

ParameterValueReference
ColumnC18, 2.1 × 50 mm, 1.7 µm
Mobile Phase0.1% Formic acid in H₂O:ACN
Ionization ModeESI+
Transition (m/z)436.3 → 357.2 (quantifier)

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